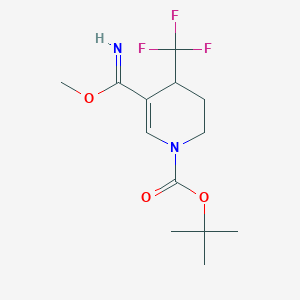
tert-Butyl 5-(imino(methoxy)methyl)-4-(trifluoromethyl)-3,4-dihydropyridine-1(2H)-carboxylate
Overview
Description
Scientific Research Applications
Organic Synthesis
The tert-butyl group is often used in organic synthesis due to its steric bulk which can influence the reactivity pattern of molecules. In the case of our compound, the tert-butyl group may be utilized to protect reactive sites during synthesis or to induce steric hindrance, which can be beneficial in selective reactions .
Medicinal Chemistry
In medicinal chemistry, the trifluoromethyl group is known for its bioisosteric properties, often used to enhance the metabolic stability of pharmaceuticals. The compound could serve as a precursor in the synthesis of novel drugs, where the trifluoromethyl group could improve pharmacokinetic properties .
Material Science
The tert-butyl group can increase molecular solubility and reduce aggregation-caused self-quenching of excitons in neat films. This property is particularly useful in the development of solution-processed organic light-emitting diodes (OLEDs), where it can help in achieving high photoluminescent quantum yield and external quantum efficiencies .
Environmental Science
The tert-butyl group’s unique reactivity and its implications in biosynthetic and biodegradation pathways suggest potential applications in environmental science. For instance, compounds with tert-butyl groups could be designed to degrade under specific conditions, reducing environmental impact .
Biological Applications
The tert-butyl group’s role in nature and its possible application in biocatalytic processes indicate that our compound could be used in enzyme-catalyzed reactions, potentially leading to more efficient and selective synthesis of biologically relevant molecules .
Safety and Hazards
properties
IUPAC Name |
tert-butyl 5-(C-methoxycarbonimidoyl)-4-(trifluoromethyl)-3,4-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F3N2O3/c1-12(2,3)21-11(19)18-6-5-9(13(14,15)16)8(7-18)10(17)20-4/h7,9,17H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTMRVJPWNYAJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(=C1)C(=N)OC)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




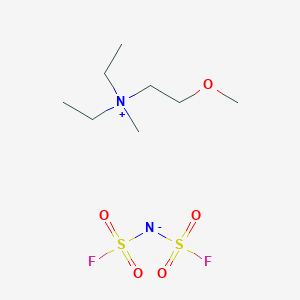
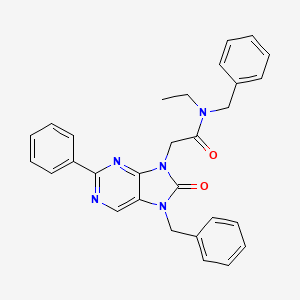
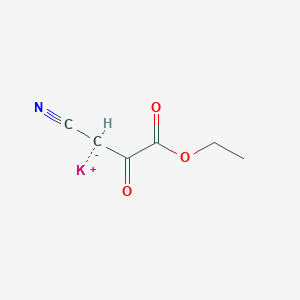
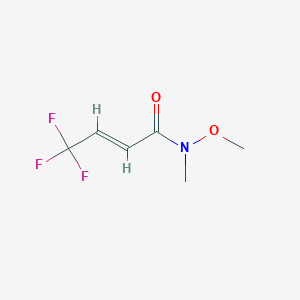
![5-(tert-Butoxycarbonyl)-3a,4,5,6,7,7ahexahydro-isoxazolo[4,5-c]pyridine-3-carboxylic acid](/img/structure/B1403668.png)
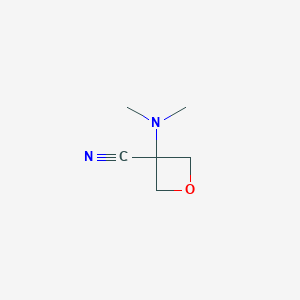
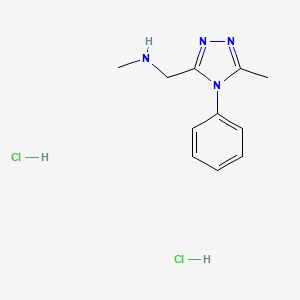
![3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-amine hydrochloride](/img/structure/B1403677.png)



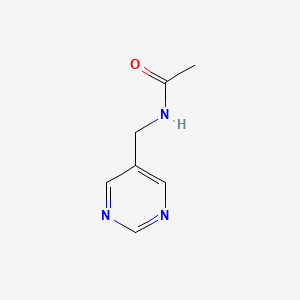
![Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B1403684.png)